molecular formula C9H13ClN2O3 B1487430 Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride CAS No. 2206824-49-7

Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride

Cat. No. B1487430
M. Wt: 232.66 g/mol
InChI Key: CHLOKPAMRRXCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

In the synthesis of pyrrolidine derivatives, two main strategies are used: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings1. The choice of strategy depends on the specific compound being synthesized and the desired properties of the final product.



Molecular Structure Analysis

The molecular structure of a compound greatly influences its physical and chemical properties, as well as its biological activity. For example, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins1.



Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be quite complex and varied, depending on the specific compound and the conditions under which the reactions take place. For example, a study on tropinone synthesis revealed a non-canonical mechanism that directly utilizes an unconjugated N-methyl-Δ1-pyrrolinium2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, boiling point, and molecular weight, can greatly influence its behavior in biological systems and its suitability for use as a drug. However, specific information on the physical and chemical properties of “Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride” is not available in the sources I have access to.


Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties, as well as how it is used. Without specific information on “Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride”, it’s difficult to provide detailed safety and hazard information.


properties

IUPAC Name

methyl 2-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c1-13-9(12)7-5-14-8(11-7)6-3-2-4-10-6;/h5-6,10H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLOKPAMRRXCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Reactant of Route 3
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Reactant of Route 4
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Reactant of Route 5
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Reactant of Route 6
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride

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